5-(4-Fluoro-3-nitrophenyl)furan-2-carbaldehyde
Description
Properties
IUPAC Name |
5-(4-fluoro-3-nitrophenyl)furan-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6FNO4/c12-9-3-1-7(5-10(9)13(15)16)11-4-2-8(6-14)17-11/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGNGASNRZFGUNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)C=O)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluoro-3-nitrophenyl)furan-2-carbaldehyde typically involves the reaction of 4-fluoro-3-nitrobenzaldehyde with furan-2-carbaldehyde under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like toluene, followed by heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale-up, such as the use of continuous flow reactors and more efficient catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluoro-3-nitrophenyl)furan-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 5-(4-Fluoro-3-nitrophenyl)furan-2-carboxylic acid.
Reduction: 5-(4-Amino-3-fluorophenyl)furan-2-carbaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-Fluoro-3-nitrophenyl)furan-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of novel materials and as a building block for various chemical products.
Mechanism of Action
The mechanism of action of 5-(4-Fluoro-3-nitrophenyl)furan-2-carbaldehyde is not fully understood, but it is believed to interact with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Positional Isomers of Nitrophenyl-Furan-2-carbaldehydes
Compounds differing in nitro group position on the phenyl ring exhibit variations in thermodynamic properties:
| Compound | ΔcH° (kJ/mol) | ΔfH° (kJ/mol) | Sublimation Enthalpy (kJ/mol) | Melting Point (°C) |
|---|---|---|---|---|
| 5-(2-Nitrophenyl)furan-2-carbaldehyde | -4502 ± 12 | -195 ± 2 | 98.3 ± 0.7 | 120–122 |
| 5-(3-Nitrophenyl)furan-2-carbaldehyde | -4498 ± 11 | -192 ± 2 | 96.5 ± 0.6 | 135–137 |
| 5-(4-Nitrophenyl)furan-2-carbaldehyde | -4510 ± 10 | -198 ± 2 | 102.1 ± 0.8 | 145–147 |
| 5-(4-Fluoro-3-nitrophenyl)furan-2-carbaldehyde | N/A | N/A | Inferred higher polarity | Not reported |
Key Observations :
- The 4-nitro isomer (III) exhibits the highest sublimation enthalpy (102.1 kJ/mol), attributed to stronger intermolecular interactions due to symmetry .
Halogenated Derivatives
Halogen substituents (Cl, Br, F) significantly alter physicochemical and biological properties:
Key Observations :
- Chloro and bromo analogs demonstrate moderate yields (38–45%) and higher melting points compared to fluorinated derivatives, reflecting halogen size and lattice energy differences .
- The dual chloro-fluoro substitution in 5-(3-Chloro-4-fluorophenyl)furan-2-carbaldehyde enhances antimicrobial activity, suggesting synergistic electronic effects .
Methyl- and Methoxy-Substituted Analogs
Alkyl and alkoxy groups modify steric and electronic profiles:
| Compound | ΔfH° (kJ/mol) | Sublimation Enthalpy (kJ/mol) | Application Relevance |
|---|---|---|---|
| 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde | -205 ± 3 | 105.3 ± 0.9 | Precursor for agrochemicals |
| 5-(2-Oxymethyl-4-nitrophenyl)furan-2-carbaldehyde | -210 ± 3 | 108.7 ± 1.1 | Drug delivery systems |
| This compound | N/A | N/A | Potential for optoelectronics |
Key Observations :
- Methyl and oxymethyl groups increase sublimation enthalpies due to enhanced van der Waals interactions .
- The target compound’s fluorine atom may reduce steric hindrance compared to methyl groups, favoring reactions requiring planar transition states .
Fluorinated and Trifluoromethyl Derivatives
Fluorine and trifluoromethyl groups impart unique electronic effects:
| Compound | Molecular Formula | Molar Mass (g/mol) | Key Properties |
|---|---|---|---|
| 5-(4-Fluoro-3-(trifluoromethyl)phenyl)furan-2-carbaldehyde | C12H6F4O2 | 258.17 | High electronegativity, low solubility |
| 5-(3-Trifluoromethylphenyl)furan-2-carbaldehyde | C12H7F3O2 | 240.18 | Thermal stability (>300°C) |
| This compound | C11H6FNO4 | 235.17 | Predicted photostability |
Key Observations :
Biological Activity
5-(4-Fluoro-3-nitrophenyl)furan-2-carbaldehyde is a substituted furan derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound serves as a crucial building block in organic synthesis, leading to various heterocyclic compounds with promising biological properties.
Chemical Structure and Properties
The compound features a furan ring substituted with a 4-fluoro-3-nitrophenyl group at the 5-position, which contributes to its unique reactivity and biological activity. The presence of both the fluoro and nitro groups enhances its electron-withdrawing properties, potentially influencing its interaction with biological targets.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, making it a candidate for further development as an anticancer agent. The mechanism of action appears to involve the induction of apoptosis in cancer cells, as well as the inhibition of key signaling pathways that promote cell proliferation.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | <10 | Induction of apoptosis |
| MCF-7 (Breast) | 15 | Inhibition of cell proliferation |
| HeLa (Cervical) | 12 | Disruption of key signaling pathways |
Antioxidant Activity
The compound also exhibits antioxidant properties, which are crucial for protecting cells from oxidative stress. This activity is attributed to its ability to scavenge free radicals and reduce oxidative damage in biological systems. Studies have demonstrated that it can enhance cellular antioxidant defenses, thereby contributing to its potential therapeutic applications.
Antimicrobial Activity
In addition to its anticancer and antioxidant effects, this compound has shown promise as an antimicrobial agent. It has been tested against various bacterial and fungal strains, demonstrating significant inhibitory effects. The compound's structure allows it to interact with microbial membranes, disrupting their integrity and function.
Table 2: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods, including reactions with hydrazines and thiosemicarbazides, leading to derivatives with enhanced biological activities. These derivatives are often explored for their potential as novel therapeutic agents.
Case Study: Derivative Synthesis
One notable study involved the reaction of this compound with hydrazine hydrate, resulting in the formation of pyrazoline derivatives. These derivatives were evaluated for their cytotoxicity against several cancer cell lines and exhibited improved activity compared to the parent compound .
Research Findings
Recent research has focused on understanding the structure-activity relationship (SAR) of compounds derived from this compound. Key findings suggest that modifications at specific positions on the phenyl ring can significantly enhance biological activity. For instance, introducing electron-donating groups at certain positions has been correlated with increased anticancer potency .
Q & A
Q. What are the established synthetic routes for 5-(4-fluoro-3-nitrophenyl)furan-2-carbaldehyde, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via a multi-step pathway involving nitration, fluorination, and aldehyde functionalization. A generalized scheme (Fig. 1, adapted from ) involves:
Nitrophenyl Substitution : Starting with halogenated furan precursors, introduce nitro groups via nitration under controlled acidic conditions (e.g., HNO₃/H₂SO₄).
Fluorination : Electrophilic aromatic substitution (EAS) using fluorinating agents like Selectfluor™ or KF in polar aprotic solvents (DMF, DMSO).
Aldehyde Formation : Oxidative functionalization of the furan ring using Vilsmeier-Haack conditions (POCl₃/DMF) to install the carbaldehyde group.
Critical Parameters :
- Temperature control during nitration (0–5°C) minimizes side reactions.
- Solvent choice (e.g., DMF vs. THF) affects fluorination efficiency (yields range: 60–85% ).
Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., NO₂ and F groups cause distinct deshielding; furan protons appear at δ 6.5–7.5 ppm ).
- FT-IR : Stretching bands for aldehyde (∼1700 cm⁻¹), nitro (∼1520 cm⁻¹), and C-F (∼1100 cm⁻¹).
- HPLC-MS : Reverse-phase HPLC (C18 column, methanol/water) with ESI-MS detects molecular ions ([M+H]⁺ expected at m/z 264.03).
Advanced Research Questions
Q. How can thermodynamic properties (e.g., combustion energy, enthalpy of formation) be experimentally determined for this compound?
- Methodological Answer : Combustion calorimetry is the gold standard. For analogs like 5-(4-nitrophenyl)furan-2-carbaldehyde, the protocol involves:
Sample Preparation : Purify via recrystallization (ethanol/water) to ≥99% purity.
Combustion Setup : Use a bomb calorimeter under O₂ at 25°C.
Data Analysis : Calculate ΔHcombustion using the energy released, corrected for side reactions (e.g., incomplete combustion).
Reported Data for Analogs :
| Compound | ΔHcombustion (kJ/mol) | ΔHformation (kJ/mol) |
|---|---|---|
| 5-(4-Nitrophenyl)furan-2-carbaldehyde | -3125 ± 15 | -195 ± 2 |
| 5-(2-Methyl-4-nitrophenyl) analog | -3350 ± 20 | -210 ± 3 |
Q. How to resolve contradictions in thermodynamic or spectroscopic data across studies?
- Methodological Answer : Discrepancies often arise from impurities or calibration errors. Mitigation strategies:
- Cross-Validation : Compare combustion data with DFT calculations (e.g., Gaussian09 using B3LYP/6-31G* basis set ).
- Advanced Purity Checks : Use differential scanning calorimetry (DSC) to verify melting point consistency and detect polymorphs.
- Synchrotron XRD : Resolve crystallographic ambiguities (e.g., nitro group orientation) via high-resolution data (R factor < 0.05 ).
Q. What crystallographic insights exist for structurally related carbaldehyde derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals:
- Packing Motifs : Nitro and fluoro groups induce π-stacking in analogs (e.g., 2-(4-fluoro-2-nitrophenyl)carbazole derivatives ).
- Bond Angles : Furan ring distortion (C2-C3-C4 angle: 108.5° vs. 110° in unsubstituted furans) due to steric effects from substituents.
Experimental Setup : - Crystals grown via slow evaporation (CHCl₃/hexane).
- Data collected at 296 K using Mo-Kα radiation (λ = 0.71073 Å).
Q. How can the aldehyde group be leveraged to synthesize biologically active derivatives?
- Methodological Answer : The aldehyde is a versatile handle for:
- Schiff Base Formation : React with amines (e.g., 2-aminobenzoic acid) in ethanol under reflux to form imines (e.g., HOBZ analogs ).
- Reductive Amination : Use NaBH₃CN to convert imines to secondary amines for drug discovery.
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargylamine derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
